Mycophenolic acid

Vue d'ensemble

Description

Mycophenolic acid is a potent immunosuppressant medication primarily used to prevent rejection following organ transplantation and to treat autoimmune conditions such as Crohn’s disease and lupus . It was initially discovered by Italian scientist Bartolomeo Gosio in 1893 and later rediscovered in the mid-20th century . This compound works by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of lymphocytes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mycophenolic acid can be synthesized through various chemical routes. One common method involves the fermentation of Penicillium species, which naturally produce this compound as a secondary metabolite . The compound can then be extracted and purified using techniques such as high-performance liquid chromatography .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the compound. Advanced formulation techniques, such as micronization and solid dispersion creation, are employed to enhance the solubility and bioavailability of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Mycophenolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form salts to improve its solubility and bioavailability .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups.

Major Products: The major products formed from these reactions include this compound glucuronide and this compound acyl-glucuronide, which are metabolites of this compound .

Applications De Recherche Scientifique

Mycophenolic acid (MPA) is an immunosuppressant drug with applications in preventing organ rejection and treating certain autoimmune diseases . It functions by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine nucleotide synthesis, which is essential for lymphocyte proliferation . MPA's mechanism of action gives it antifungal, antibacterial, antiviral, and immunosuppressive properties .

Scientific Research Applications

MPA has garnered interest due to its immunosuppressive properties and is now being explored for various applications:

- Organ Transplantation: MPA is a primary immunosuppressive agent used to prevent organ rejection in kidney transplant recipients . It is often used in combination with cyclosporine and corticosteroids as a triple therapy . Mycophenolate mofetil (MMF), a prodrug of MPA, is also commonly prescribed to prevent organ rejection .

- Autoimmune and Rheumatologic Disorders: MPA's ability to inhibit lymphocyte proliferation makes it useful in treating autoimmune and rheumatologic disorders, particularly those with renal involvement, such as lupus nephritis .

- Psoriasis Treatment: Oral MPA therapy has been investigated for treating moderate to severe psoriasis and has been found to be both safe and effective . There is also potential for topical MPA in treating psoriasis .

- Other Autoimmune Diseases: There is growing interest in the potential benefits of fingolimod, which was developed through research on fungal compounds with immunosuppressant activity, for treating other autoimmune disorders beyond multiple sclerosis, including stroke and amyotrophic lateral sclerosis .

This compound and Lupus Nephritis

This compound is a widely used immunosuppressive medication for treating lupus nephritis (LN) . Studies have shown mycophenolate mofetil (MMF) to be as effective as intravenous cyclophosphamide in reducing urine protein/creatinine ratio and stabilizing serum creatinine in patients with LN . MMF at a dosage of 2 g/day has also been shown to be more effective than azathioprine at 2 mg/kg/day for maintenance therapy .

This compound as an Immunosuppressant

MPA functions as a non-competitive, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase . By inhibiting IMPDH, MPA suppresses purine nucleotide synthesis in lymphocytes, which is necessary for cell mitosis . MPA's immunosuppressive activity is stronger than that of azathioprine, an older anti-proliferative drug .

Factors Influencing MPA Pharmacokinetics

Several factors can interfere with the pharmacokinetics of MPA, including:

- Interpatient variability

- Coadministration of other immunosuppressive agents

- Post-transplant period

- Renal function

- Dose

The marked variability in this compound/glucuronide pharmacokinetics occurring early post-transplant was greater in cyclosporin (12–18-fold) than in tacrolimus (four- to fivefold) treated patients . Concomitant cyclosporin was associated with total this compound concentrations approximately half that of tacrolimus . Patients with marked renal impairment had the highest free fractions reported to date . The exposure to unbound this compound was significantly related to infections and haematological toxicity .

Mécanisme D'action

Mycophenolic acid exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme essential for the de novo synthesis of guanosine nucleotides . This inhibition leads to a depletion of guanosine nucleotides, which are crucial for the proliferation of T and B lymphocytes . As a result, this compound suppresses cell-mediated immune responses and antibody formation . Additionally, it inhibits the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .

Comparaison Avec Des Composés Similaires

Azathioprine: Another immunosuppressant used in organ transplantation and autoimmune diseases.

Methotrexate: Used in the treatment of autoimmune diseases and certain cancers.

Cyclosporine: An immunosuppressant that inhibits calcineurin, thereby reducing the activity of T cells.

Uniqueness of Mycophenolic Acid: this compound is unique due to its specific inhibition of inosine monophosphate dehydrogenase, which selectively affects lymphocyte proliferation without significantly impacting other cell types . This selective action makes it a valuable component of immunosuppressive regimens, particularly in organ transplantation .

Activité Biologique

Mycophenolic acid (MPA) is a potent immunosuppressive agent primarily used in organ transplantation to prevent rejection. Its biological activity is largely attributed to its mechanism of action as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of purine nucleotides. This article explores the biological activity of MPA, including its pharmacokinetics, therapeutic applications, and case studies that highlight its efficacy and safety.

Inhibition of IMPDH

MPA selectively inhibits IMPDH, leading to a decrease in guanosine nucleotide synthesis. This inhibition is particularly effective in T- and B-lymphocytes, which rely heavily on the de novo pathway for proliferation. By arresting the cell cycle at the G1/S interface, MPA suppresses lymphocyte proliferation and cytokine production, ultimately reducing immune responses .

Pharmacokinetics

MPA exhibits complex pharmacokinetics characterized by high protein binding (over 98% bound to albumin) and extensive metabolism via glucuronidation. The major metabolite, this compound glucuronide (MPAG), is pharmacologically inactive, while the acyl glucuronide metabolite retains some activity . The pharmacokinetic profile can vary significantly among patients due to factors such as renal function and concurrent medications.

Therapeutic Applications

MPA is primarily indicated for:

- Organ Transplantation : Used to prevent acute rejection in kidney transplants and other solid organ transplants.

- Autoimmune Disorders : Effective in treating conditions like lupus nephritis, where it helps manage disease activity by suppressing the immune response .

Data Table: Pharmacokinetic Parameters

| Parameter | Value | Notes |

|---|---|---|

| Protein Binding | >98% | Primarily bound to albumin |

| Major Metabolite | MPAG | Inactive; accounts for most plasma concentration |

| Acyl Glucuronide | Active | Exhibits similar activity to MPA |

| AUC Ratio (MPA:MPAG:AcMPAG) | 1:24:0.28 | At steady state |

Case Studies

-

Kidney Transplant Recipients

A study involving 42 renal transplant recipients demonstrated significant variability in MPA pharmacokinetics based on concomitant immunosuppressive therapy (cyclosporine vs. tacrolimus). Patients on cyclosporine exhibited a 12-18 fold variability in MPA concentrations compared to 4-5 fold in those on tacrolimus . The study emphasized the importance of therapeutic drug monitoring to optimize dosing and minimize toxicity. -

Lupus Nephritis Treatment

In a meta-analysis of 16 studies encompassing 433 patients with lupus nephritis, MPA was shown to be non-inferior to cyclophosphamide for induction therapy. The maintenance phase indicated that a dose of 2 g/day of MPA was more effective than azathioprine . This highlights MPA's role not only in transplantation but also in managing autoimmune conditions.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for measuring mycophenolic acid (MPA) concentrations in biological samples?

- Methodological Answer : Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) for plasma or urine samples. Include calibration curves using deuterated internal standards (e.g., MPA-d3) to minimize matrix effects. Ensure reproducibility by adhering to FDA bioanalytical guidelines for accuracy (±15% deviation) and precision (CV <20%) . For urine samples, acid hydrolysis is recommended to quantify total MPA glucuronide metabolites .

Q. How should researchers design in vitro studies to assess MPA's inhibition of inosine monophosphate dehydrogenase (IMPDH)?

- Methodological Answer : Use purified IMPDH isoforms (IMPDH1 and IMPDH2) in enzyme activity assays with varying MPA concentrations (0.1–10 µM). Monitor NAD⁺ reduction spectrophotometrically at 340 nm. Include positive controls (e.g., ribavirin) and negative controls (enzyme-free reactions). Calculate IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism). Validate findings with lymphocyte proliferation assays to correlate enzyme inhibition with functional immunosuppression .

Q. What are the key considerations for ensuring reproducibility in MPA production via fungal fermentation?

- Methodological Answer : Optimize Penicillium brevicompactum culture conditions with controlled variables: pH (5.5–6.5), temperature (25–28°C), and agitation rate (150–200 rpm). Use a defined medium with carbon/nitrogen ratios adjusted for secondary metabolite production. Monitor MPA yield via HPLC and confirm batch consistency using statistical tools (e.g., ANOVA for inter-batch variability). Report detailed metadata, including strain lineage and fermentation duration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for MPA in transplant patients?

- Methodological Answer : Perform population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like albumin levels, renal function, and concomitant drugs (e.g., calcineurin inhibitors). Use Bayesian estimation to individualize dosing regimens. Address discrepancies between plasma and oral fluid concentrations by validating sampling protocols (e.g., time-matched collections) and considering protein-binding variations .

Q. What strategies are effective for optimizing MPA biosynthesis through metabolic engineering?

- Methodological Answer : Overexpress rate-limiting enzymes (e.g., polyketide synthase) in P. brevicompactum using CRISPR-Cas8. Apply response surface methodology (RSM) to optimize precursor availability (e.g., methionine, glycine) and reduce feedback inhibition. Analyze flux using ¹³C metabolic flux analysis (MFA) and compare with wild-type strains. Validate enhancements via comparative proteomics and transcriptomics .

Q. How should researchers interpret conflicting data on MPA's immunomodulatory effects in non-transplant models?

- Methodological Answer : Conduct dose-response studies in animal models (e.g., murine lupus) with rigorous controls for genetic background and microbiota. Use multi-omics approaches (e.g., single-cell RNA sequencing) to identify off-target effects on non-lymphocyte populations. Reconcile discrepancies by meta-analysis of published datasets, applying heterogeneity tests (e.g., I² statistic) to assess study variability .

Q. Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-exposure relationships in MPA therapeutic drug monitoring (TDM)?

- Methodological Answer : Use multivariate regression to correlate MPA area-under-the-curve (AUC) with clinical outcomes (e.g., rejection rates, infection). Apply receiver operating characteristic (ROC) curves to define target AUC thresholds (e.g., 30–60 mg·h/L). For sparse sampling, employ limited sampling strategies (LSS) with Bayesian forecasting .

Q. How should researchers handle missing data in longitudinal MPA pharmacokinetic studies?

- Methodological Answer : Implement multiple imputation (MI) with chained equations (MICE) to preserve statistical power. Validate imputed datasets via sensitivity analysis comparing complete-case and MI results. Report missing data patterns (e.g., missing at random, MAR) using Little’s MCAR test .

Q. Ethical & Methodological Compliance

Q. What ethical approvals are required for clinical studies involving MPA in transplant recipients?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with detailed inclusion criteria (e.g., age, graft type) and informed consent forms. For pediatric populations, ensure assent procedures and justify risks/benefits in vulnerable cohorts. Adhere to CONSORT guidelines for randomized trials and STROBE for observational studies .

Q. How can researchers ensure compliance with journal requirements when publishing MPA-related data?

- Methodological Answer : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) and chemical structures in ChemSpider. Follow journal-specific table formatting (e.g., Arabic numbering, horizontal lines only) and figure resolutions (≥300 dpi for images). Cite primary literature over reviews, and avoid referencing non-peer-reviewed sources .

Propriétés

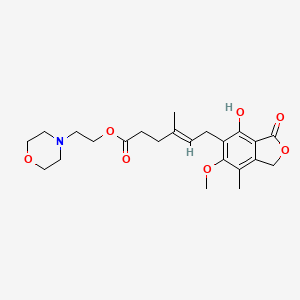

IUPAC Name |

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041070 | |

| Record name | Mycophenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 3.55e-02 g/L | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mycophenolic acid is a selective noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), that blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate. By inhibiting IMPDH, mycophenolic acid interferes with the _de novo_ pathway of guanosine nucleotide synthesis without incorporation into DNA. While other cell types are able to use salvage pathways, T- and B-lymphocyte proliferation is a mechanism heavily dependent on the _de novo_ synthesis of purines. Therefore, mycophenolic acid has potent cytostatic effects on T- and B- and lymphocytes. Mycophenolic acid also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells. | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

24280-93-1, 483-60-3 | |

| Record name | Mycophenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24280-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mycophenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mycophenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mycophenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mycophenolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU9DX48N0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141°C, 141 °C | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.